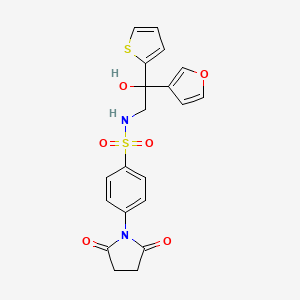
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O6S2 and its molecular weight is 446.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide backbone with a pyrrolidine ring and functional groups that include a furan moiety and a thiophene ring. The molecular formula is C19H16N4O5S with a molecular weight of 412.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₅S |
| Molecular Weight | 412.4 g/mol |
| CAS Number | 2034238-68-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and coupling reactions to introduce the furan and thiophene groups. The specific synthetic pathway can vary based on the desired purity and yield.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit bacterial growth effectively. In vitro studies have demonstrated that this compound may possess activity against various pathogens, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values indicating its effectiveness.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For example, related sulfonamide compounds have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast and colon cancer. The mechanism often involves interference with cell cycle progression and induction of apoptosis in malignant cells.
Enzyme Inhibition
The sulfonamide group is known for its ability to inhibit specific enzymes, particularly those involved in bacterial folate synthesis. This property can be leveraged for developing new antibiotics or therapeutic agents against diseases where enzyme inhibition is beneficial.
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on the antimicrobial efficacy of related sulfonamides reported that compounds similar to this one exhibited MIC values ranging from 0.5 to 4 µg/mL against common bacterial strains.
- The study highlighted the importance of structural modifications in enhancing activity against resistant strains.
-
Anticancer Activity Assessment
- In vitro assays on cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations of 10 µM.
- Mechanistic studies suggested that it induces apoptosis through the activation of caspase pathways.
-
Enzyme Interaction Analysis
- A biochemical assay demonstrated that the compound effectively inhibited dihydropteroate synthase, an enzyme critical for bacterial survival.
- Kinetic studies indicated a competitive inhibition mechanism, providing insights into its potential as an antibiotic.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-18-7-8-19(24)22(18)15-3-5-16(6-4-15)30(26,27)21-13-20(25,14-9-10-28-12-14)17-2-1-11-29-17/h1-6,9-12,21,25H,7-8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRMLCGXEBWJLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














